2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt
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Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt is a chemical compound with the molecular formula C19H17NO3Na. . This compound is characterized by its yellow powder appearance and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt typically involves the reaction of 3-hydroxy-2-naphthoic acid with 2-methoxyaniline in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is then purified and converted to its monosodium salt form for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pigments and dyes, contributing to the manufacturing of colored materials
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide: This compound is similar in structure but lacks the monosodium salt form.
2-Naphthalenecarboxamide derivatives: Various derivatives with different substituents on the naphthalene ring.
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt lies in its specific structural features and the presence of the monosodium salt, which can influence its solubility and reactivity. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .
Properties
CAS No. |
68556-01-4 |
---|---|
Molecular Formula |
C18H14NNaO3 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
sodium;3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C18H15NO3.Na/c1-22-17-9-5-4-8-15(17)19-18(21)14-10-12-6-2-3-7-13(12)11-16(14)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |
InChI Key |
OXXQDUUQLWQUEX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
Related CAS |
135-62-6 (Parent) |
Origin of Product |
United States |
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